molecular formula C14H23N3O2S B6222500 tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate CAS No. 2758001-78-2

tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate

Cat. No.: B6222500
CAS No.: 2758001-78-2
M. Wt: 297.4
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Description

Tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of sulfur-containing pyrazoles. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole core[_{{{CITATION{{{2{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)­amino ...](https://link.springer.com/article/10.1134/S1070428024010160). One common approach is the reaction of 1-methyl-1H-pyrazol-5-amine with appropriate reagents to introduce the sulfanyl group and piperidine moiety[{{{CITATION{{{2{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)­amino ...](https://link.springer.com/article/10.1134/S1070428024010160). The final step involves esterification to attach the tert-butyl group[{{{CITATION{{{_2{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)­amino ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Sulfides can be oxidized to sulfoxides or sulfones.

  • Reduction: Reduction of the pyrazole ring can lead to the formation of pyrazolines.

  • Substitution: Substitution at the pyrazole nitrogen or sulfur atoms can yield a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The biological activity of sulfur-containing pyrazoles has been explored for potential therapeutic applications. These compounds have shown promise in various biological assays, including antimicrobial, antiviral, and anticancer activities.

Medicine: Research into the medicinal properties of this compound has revealed its potential as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for further study in the treatment of various diseases.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals, contributing to the development of new materials and products.

Mechanism of Action

The mechanism by which tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and have been studied for their biological activities.

  • Sulfur-Containing Heterocycles: Other sulfur-containing heterocycles, such as thiophenes and thiazoles, also exhibit similar properties and applications.

Uniqueness: Tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate stands out due to its specific structural features, which can influence its reactivity and biological activity. Its unique combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2758001-78-2

Molecular Formula

C14H23N3O2S

Molecular Weight

297.4

Purity

95

Origin of Product

United States

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